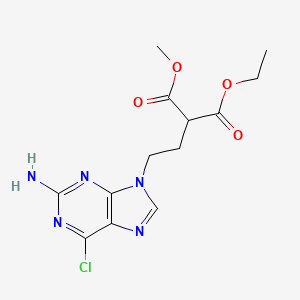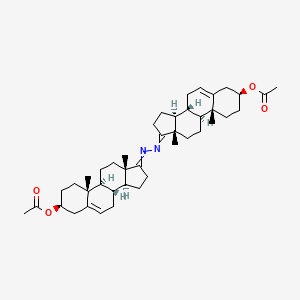
1-Ethyl 3-Methyl 2-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl 3-Methyl 2-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)malonate is a complex organic compound that features a purine derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl 3-Methyl 2-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)malonate typically involves multi-step organic reactions. One common method includes the alkylation of malonate esters followed by the introduction of the purine moiety through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases like sodium hydride or potassium tert-butoxide and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are crucial to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethyl 3-Methyl 2-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)malonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the purine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or potassium tert-butoxide in DMF or THF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-Ethyl 3-Methyl 2-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)malonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in antiviral and anticancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Ethyl 3-Methyl 2-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)malonate involves its interaction with specific molecular targets. The purine moiety can bind to enzymes or receptors, influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in nucleotide synthesis, thereby exerting antiviral or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy ethyl acetate: A related compound with similar purine structure.
9-(4-Acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine: Another compound with a purine base and similar functional groups.
Uniqueness
1-Ethyl 3-Methyl 2-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)malonate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H16ClN5O4 |
|---|---|
Poids moléculaire |
341.75 g/mol |
Nom IUPAC |
1-O-ethyl 3-O-methyl 2-[2-(2-amino-6-chloropurin-9-yl)ethyl]propanedioate |
InChI |
InChI=1S/C13H16ClN5O4/c1-3-23-12(21)7(11(20)22-2)4-5-19-6-16-8-9(14)17-13(15)18-10(8)19/h6-7H,3-5H2,1-2H3,(H2,15,17,18) |
Clé InChI |
YJURUIOHBYAOFQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CCN1C=NC2=C1N=C(N=C2Cl)N)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Benzyl-3-(2,4-difluorophenyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15292972.png)






![5-Iodo-1-oxaspiro[2.5]octa-4,7-dien-6-one](/img/structure/B15293009.png)

![(2S,4R,5R,8S,10R,11S,12R,13R,14R)-11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecane-7,15-dione](/img/structure/B15293030.png)
![7-[(E)-2-cyclohexyl-2-phenylethenyl]-4-(4-methylphenyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indole](/img/structure/B15293032.png)
